molecular formula C5H11NO B1222117 5-Aminopentanal CAS No. 14049-15-1

5-Aminopentanal

Cat. No. B1222117
CAS RN: 14049-15-1
M. Wt: 101.15 g/mol
InChI Key: SZBGXBOFCGNPEU-UHFFFAOYSA-N
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Description

5-Aminopentanal is an omega-aminoaldehyde that is pentanal which is substituted at position 5 by an amino group . It is an intermediate in the biosynthesis of L-lysine derived alkaloids .


Synthesis Analysis

The synthesis of 5-Aminopentanal involves the complete hydrogenation of furfural (furan-2-aldehyde) to yield tetrahydrofurfuryl alcohol (2-hydroxymethyltetrahydrofuran), which undergoes ring expansion upon dehydration to give dihydropyran . Dihydropyran reacts with ammonia in a reductive amination under ring opening to produce 5-amino-1-pentanol . Product yields of up to 85% can be achieved with a continuous process using a nickel-hydrotalcite catalyst .


Molecular Structure Analysis

The molecular formula of 5-Aminopentanal is C5H11NO . Its average mass is 101.147 Da and its monoisotopic mass is 101.084061 Da .


Chemical Reactions Analysis

5-Aminopentanal is an intermediate in the biosynthesis of L-lysine derived alkaloids . It is involved in the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .

Scientific Research Applications

  • Leishmania Promastigotes Growth and Inhibition : 5-Aminopentanal, derived from the oxidation of cadaverine, has been studied for its effects on the growth of Leishmania infantum promastigotes. While aminoaldehydes from diamines stimulate the growth of these parasites, aldehydes derived from polyamines like 5-Aminopentanal inhibit their vitality and growth. This suggests potential applications in developing therapeutic strategies against these parasites (Massa et al., 2010).

  • Biosynthesis of Medicinal Compounds : In the context of Alzheimer's disease treatment, the endophytic fungus Shiraia sp. Slf14, which produces Huperzine A (HupA), uses 5-Aminopentanal as a precursor in its biosynthetic pathway. The study on the copper amine oxidase gene in this fungus revealed its role in converting cadaverine to 5-Aminopentanal, demonstrating the compound's significance in the biosynthesis of medically relevant substances (Yang et al., 2016).

  • Synthesis from Biomass-derived Compounds : Research has also focused on the synthesis of 5-Aminopentanal from biomass-derived compounds. A study demonstrated an efficient process for synthesizing 5-Aminopentanal from biomass-derived dihydropyran, highlighting the compound's potential in sustainable chemical production (Li et al., 2020).

  • Methanol-Based Production for Industrial Applications : The methanol-based production of 5-aminovalerate (5AVA), which uses 5-Aminopentanal as an intermediate, was explored using recombinant Bacillus methanolicus strains. This study underlines the potential of using 5-Aminopentanal in the industrial synthesis of polyamides and other chemicals (Brito et al., 2021).

properties

IUPAC Name

5-aminopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5-7/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBGXBOFCGNPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332133
Record name 5-Aminopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Aminopentanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Aminopentanal

CAS RN

14049-15-1
Record name 5-Aminopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminopentanal
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC7RQZ8BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
354
Citations
M Wink - Journal of chemical ecology, 2019 - Springer
… into 5-aminopentanal. In a complex reaction, in which the amino group of 5-aminopentanal … of a second and third molecule of 5-aminopentanal, a tetracyclic quinolizidine ring skeleton …
Number of citations: 39 link.springer.com
LF Brito, M Irla, I Nærdal, SB Le, B Delépine… - … in Bioengineering and …, 2021 - frontiersin.org
… 5-aminopentanal through activity of putrescine aminase (PatA) and 5-aminopentanal conversion to 5AVA by 5-aminopentanal … (E) Puo pathway: cadaverine to 5-aminopentanal through …
Number of citations: 9 www.frontiersin.org
MV Anyanwu, J Lebeau, A Grimsley, S Hall… - 2017 SIMB Annual …, 2017 - sim.confex.com
… PuO RH catalyses the oxidation of cadaverine to 5-aminopentanal. Although this product is … LC-ESI-MS and 1 H NMR; 5-aminopentanal could not be detected. Δ 1 -Piperideine also …
Number of citations: 2 sim.confex.com
S Massa, D Spanò, F Pintus, R Medda… - Medicinal chemistry …, 2010 - Springer
… The aminoaldehydes 4-aminobutanal and 5-aminopentanal, derived from the oxidation of the diamines putrescine and cadaverine, and 1-(3-aminopropyl)-4-aminobutanal and …
Number of citations: 8 link.springer.com
DS Munavalli, SA Chimatadar… - Transition Metal Chemistry, 2008 - Springer
… were identified as aldehyde (5-aminopentanal) by spot test [11], … The nature of 5-aminopentanal was confirmed by its IR spectrum … Further, 5-aminopentanal was subjected to GC-mass …
Number of citations: 11 link.springer.com
B Xu, L Lei, X Zhu, Y Zhou, Y Xiao - Phytochemistry, 2017 - Elsevier
… With the novel method, the enzymatic products of HsLDC and HsCAO, namely cadaverine and 5-aminopentanal, respectively, were detected simultaneously both in assay with purified …
Number of citations: 20 www.sciencedirect.com
H Yang, S Peng, Z Zhang, R Yan, Y Wang… - Protein Expression and …, 2016 - Elsevier
… cadaverine, which is then converted to 5-aminopentanal by copper amine oxidase (CAO). In … could accept cadaverine as a substrate to produce 5-aminopentanal, the precursor of HupA. …
Number of citations: 18 www.sciencedirect.com
RR Hosamani, ST Nandibewoor - Journal of chemical sciences, 2009 - Springer
… The nature of 5-aminopentanal … 5aminopentanal was subjected to GC-mass spectral analysis. The mass spectrum showed a molecular ion peak at 101 amu confirming 5-aminopentanal…
Number of citations: 17 link.springer.com
X Zhang, Z Wang, S Jan, Q Yang, M Wang - Scientific Reports, 2017 - nature.com
… 5-aminopentanal in HupA biosynthesis. CgCAO is different from HsCAO 18 , which can produce 5-aminopentanal. … resulting CgCAO was capable of 5-aminopentanal production, both of …
Number of citations: 13 www.nature.com
JC Richards, ID Spenser - Journal of the American Chemical …, 1978 - ACS Publications
… Thus, cadaverine (2), by loss of one of the two equivalent amino groups, yields 5-aminopentanal (3… The latter traps the product of the enzymic reaction, 5-aminopentanal (3), to yield 3-(3'-…
Number of citations: 18 pubs.acs.org

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